molecular formula C20H20O2 B14637522 Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)- CAS No. 54669-90-8

Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)-

Cat. No.: B14637522
CAS No.: 54669-90-8
M. Wt: 292.4 g/mol
InChI Key: VDZLBCNNXGKLHP-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)- is an organic compound with a complex structure that includes a cyclohexanone ring and a 2-(2-oxo-1,2-diphenylethyl) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)- typically involves the reaction of cyclohexanone with 2-oxo-1,2-diphenylethyl derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a similar cyclohexanone ring structure.

    2-(1-Cyclohexenyl)cyclohexanone: Another compound with a cyclohexanone ring and a different substituent.

    2-Cyclohexen-1-one: A related compound with a double bond in the cyclohexanone ring.

Uniqueness

Cyclohexanone, 2-(2-oxo-1,2-diphenylethyl)- is unique due to its specific substituent, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it valuable in various research fields.

Properties

CAS No.

54669-90-8

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

2-(2-oxo-1,2-diphenylethyl)cyclohexan-1-one

InChI

InChI=1S/C20H20O2/c21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(22)16-11-5-2-6-12-16/h1-6,9-12,17,19H,7-8,13-14H2

InChI Key

VDZLBCNNXGKLHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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